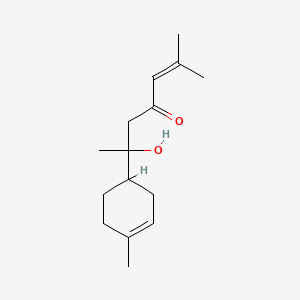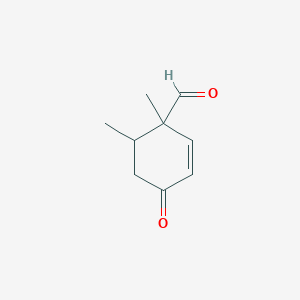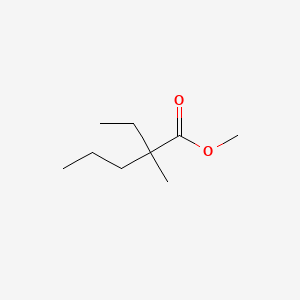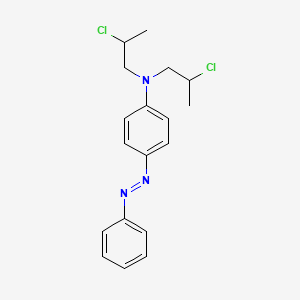
2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of isobutene, formaldehyde, and acetone under specific conditions. This reaction typically occurs at a temperature of 250°C and a pressure of 30 MPa .
Industrial Production Methods
In industrial settings, the compound is often synthesized using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Hepten-4-one, 2-hydroxy-6-methyl-: This compound has a similar structure but differs in the position of the hydroxy group.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Another similar compound with a different substitution pattern on the cyclohexene ring.
Uniqueness
What sets 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- apart is its unique combination of functional groups and structural features.
Properties
CAS No. |
55659-35-3 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
6-hydroxy-2-methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-en-4-one |
InChI |
InChI=1S/C15H24O2/c1-11(2)9-14(16)10-15(4,17)13-7-5-12(3)6-8-13/h5,9,13,17H,6-8,10H2,1-4H3 |
InChI Key |
WDXJULFVOJUQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CC(=O)C=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)


![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)

![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)

![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)


